2-Methoxy-2-(oxan-4-yl)propanoicacid
Description
2-Methoxy-2-(oxan-4-yl)propanoic acid is a chiral carboxylic acid characterized by a methoxy group and a tetrahydropyran (oxan-4-yl) substituent at the alpha position of the propanoic acid backbone. The oxan-4-yl group introduces a six-membered oxygen-containing ring, which may enhance solubility in polar solvents compared to aromatic substituents like naphthyl groups . Chiral compounds with alpha-methoxy substituents are often employed in stereochemical resolution, catalysis, and bioactive molecule synthesis .
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-methoxy-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(12-2,8(10)11)7-3-5-13-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
AVHUMIXNLNALPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with methoxy-substituted reagents under controlled conditions. One common method involves the esterification of oxan-4-yl alcohol with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-2-(oxan-4-yl)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxan-4-yl group can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted carboxylic acids or aldehydes.
Reduction: Formation of oxan-4-yl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxan-4-yl groups play a crucial role in modulating the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Table 1: Molecular Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Methoxy-2-(oxan-4-yl)propanoic acid* | C₉H₁₆O₄ | 188.22 | Methoxy, oxan-4-yl |
| (S)-2-Methoxy-2-(1-naphthyl)propanoic acid | C₁₄H₁₄O₃ | 230.26 | Methoxy, 1-naphthyl |
| 3-(Oxan-4-yl)propanoic acid | C₈H₁₄O₃ | 158.20 | Oxan-4-yl (no methoxy) |
| 2-(4-Chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.65 | Chloro, methylphenoxy |
Key Structural Differences :
- The naphthyl derivatives (e.g., C₁₄H₁₄O₃) feature a bulky aromatic group, enhancing rigidity and π-π stacking in crystal lattices, which is critical for chiral recognition in diastereomeric salt formation .
- The oxan-4-yl group introduces a flexible, polar tetrahydropyran ring, likely improving solubility in aqueous or polar organic solvents compared to aromatic analogs .
- Methoxy positioning: The alpha-methoxy group in 2-methoxy-2-(oxan-4-yl)propanoic acid may sterically hinder rotation, stabilizing specific conformations for enantiomeric discrimination .
Physicochemical and Functional Properties
Table 2: Comparative Functional Data
Notable Findings:
- Naphthyl derivatives exhibit strong chiral discrimination due to their rigid, planar aromatic systems, which stabilize specific hydrogen-bonding networks in crystalline states .
- Oxan-4-yl analogs like 3-(oxan-4-yl)propanoic acid lack the methoxy group, reducing steric effects and limiting their utility in enantioselective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
